2-(4-Methoxyphenyl)-4,6-dimethyl-1,3,5-triazine
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Overview
Description
2-(4-Methoxyphenyl)-4,6-dimethyl-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,6-dimethyl-1,3,5-triazine typically involves the reaction of 4-methoxyaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-methoxyaniline attacks the electrophilic carbon atoms of cyanuric chloride, resulting in the formation of the triazine ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack and to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the product. The crude product is typically purified through recrystallization or chromatography techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4,6-dimethyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazine ring can be reduced under specific conditions to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-4,6-dimethyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4,6-dimethyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exerting its anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4,6-dimethyl-1,3,5-triazine
- 2-(4-Methoxyanilino)-4,6-dimethyl-1,3,5-triazine
- 2-(4-Methoxyphenyl)-4,6-dichloro-1,3,5-triazine
Uniqueness
2-(4-Methoxyphenyl)-4,6-dimethyl-1,3,5-triazine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall chemical behavior compared to similar compounds .
Properties
CAS No. |
83253-15-0 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4,6-dimethyl-1,3,5-triazine |
InChI |
InChI=1S/C12H13N3O/c1-8-13-9(2)15-12(14-8)10-4-6-11(16-3)7-5-10/h4-7H,1-3H3 |
InChI Key |
RSNSJDDAZSPTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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